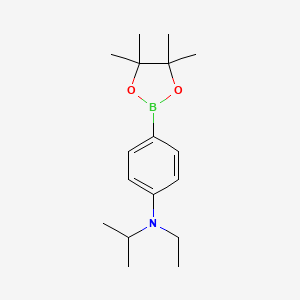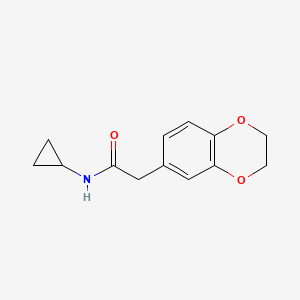
1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical entity that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities, including anticancer and antituberculosis properties as indicated by the research on related compounds .
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a derivative, 1,4-piperazine-2,5-dione, was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate through a six-step process with a 23% yield . Another study reported the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives using the reductive amination method with sodium triacetoxyborohydride, leading to a series of piperazine derivatives . Additionally, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding an 88.5% product .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield a wide array of compounds with different properties. The structure of the synthesized compounds is typically confirmed using spectral studies and elemental analysis . Single-crystal X-ray analysis has been used to determine the polymorphic crystalline forms of a piperazine derivative, revealing different hydrogen-bonding networks .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The study of the hydrogen-bond association of a piperazine derivative in solution was conducted using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, with the solid-state structures serving as models for solution aggregation . The reactivity of these compounds can be influenced by the nature of the substituents on the piperazine ring and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphic forms of a piperazine derivative exhibited different hydrogen-bonding networks, which can affect the compound's solubility, melting point, and other physical properties . The optimization of reaction conditions, such as raw material ratio, reaction time, and temperature, is crucial for achieving high yields of the desired product . The biological activities of these compounds, such as anticancer and antituberculosis effects, are also significant properties that have been explored in vitro .
Aplicaciones Científicas De Investigación
Enzymatic Processes and Metabolic Studies
- Cytochrome P450 and Enzymatic Metabolism: Research by Hvenegaard et al. (2012) delves into the metabolic pathways of novel antidepressants, identifying the roles of cytochrome P450 and other enzymes in the oxidative metabolism. This study highlights the compound's transformation through enzymatic actions, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).
Synthetic Approaches and Chemical Reactions
- Synthesis of Piperazinyl Ethanol Derivatives: Wang Jin-peng (2013) explored the synthesis of similar piperazinyl ethanol derivatives, providing a foundation for creating compounds with potential therapeutic benefits. This work outlines the technological parameters and conditions optimal for the synthesis process, emphasizing the compound's versatility in chemical reactions (Wang Jin-peng, 2013).
Applications in Drug Discovery
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives showing significant anticancer and antituberculosis activities. This research underscores the potential of structurally related compounds in developing new treatments for serious diseases (Mallikarjuna et al., 2014).
Antifungal Compound Solubility and Partitioning
Volkova et al. (2020) investigated a novel antifungal compound, revealing insights into its solubility thermodynamics and partitioning processes. Such studies are critical for formulating effective drug delivery systems and enhancing bioavailability (Volkova et al., 2020).
Propiedades
IUPAC Name |
1-cyclopropyl-2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-3-4-15(13(17)9-12)23(21,22)19-7-5-18(6-8-19)10-14(20)11-1-2-11/h3-4,9,11,14,20H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUWZAAILSVKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)


![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)


![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)
![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)